4-(Trifluoromethyl)oxolan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under metal-free conditions . This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)oxolan-2-one may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4-(Trifluoromethyl)oxolan-2-one has a wide range of applications in scientific research:
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its role in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins . This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
- 3-(Trifluoromethyl)oxolan-2-one
- 4-(Trifluoromethyl)phenol
- Trifluoromethylated indoles
Comparison: 4-(Trifluoromethyl)oxolan-2-one is unique due to its specific ring structure and the position of the trifluoromethyl group. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in applications where these properties are critical .
Properties
IUPAC Name |
4-(trifluoromethyl)oxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)3-1-4(9)10-2-3/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNNLARCJCBRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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